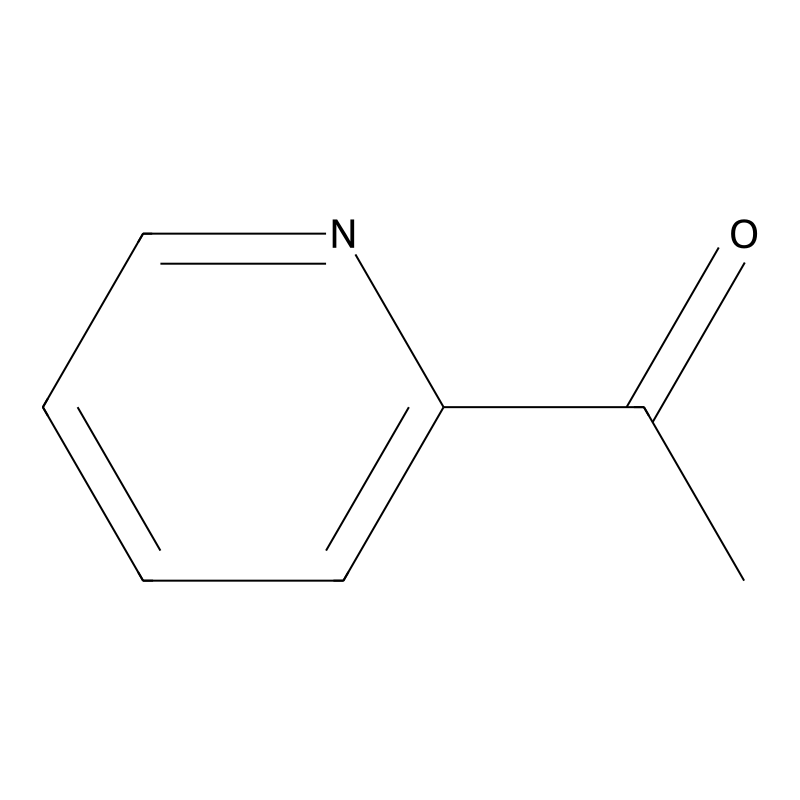2-Acetylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Organic Synthesis Precursor
2-AP's chemical structure makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize 2-AP as a starting material to create various heterocyclic compounds () such as substituted pyridines, which are essential building blocks in pharmaceuticals, agrochemicals, and functional materials.
2-Acetylpyridine is an organic compound with the molecular formula . It appears as a viscous, colorless liquid and has a characteristic odor. This compound is notable for its presence in various food products, particularly in the flavoring of malt, corn tortillas, and beer, where it is produced through the Maillard reaction and nixtamalization processes . 2-Acetylpyridine is classified as a pyridine derivative, featuring a ketone functional group attached to the second carbon of the pyridine ring.
- Electrophilic Substitution: The compound can react with electrophiles at the aromatic ring, leading to substituted derivatives .
- Condensation Reactions: It can react with aldehydes to form new cyclohexanol products. For example, reactions with para-tolualdehyde yield several new compounds .
These reactions illustrate its versatility as a building block in organic synthesis.
The synthesis of 2-acetylpyridine can be achieved through several methods:
- Acylation of 2-Bromopyridine: This method involves the use of acetic anhydride or acetyl chloride in the presence of a base to facilitate the acylation process .
- Grignard Reaction: Another synthetic route involves the formation of a Grignard reagent from 2-bromopyridine followed by reaction with carbon dioxide to produce 2-acetylpyridine .
- Deprotonation Reactions: Recent studies have explored using sodium hydride as a phase transfer catalyst for deprotonation followed by alkylation, leading to various derivatives .
These methods highlight the compound's accessibility for synthetic chemists.
2-Acetylpyridine finds applications across multiple fields:
- Flavoring Agent: It is widely used in food industries for flavoring due to its pleasant aroma.
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs such as doxylamine, which is used as an antihistamine .
- Chemical Research: Its derivatives are explored for their potential applications in materials science and organic synthesis.
Studies on interaction mechanisms involving 2-acetylpyridine have indicated its role in forming complexes with metal ions, which can enhance catalytic properties or modify material characteristics. For instance, its interactions with organotellurium compounds have been investigated to understand their molecular structures and reactivity . Such studies are crucial for developing new materials and catalysts.
Several compounds share structural similarities with 2-acetylpyridine, each possessing unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Pyridinecarboxaldehyde | Aldehyde group on pyridine ring | Used in organic synthesis; reactive carbonyl group |
| 3-Acetylpyridine | Acetyl group at the third position | Different reactivity patterns compared to 2-acetylpyridine |
| 4-Acetylpyridine | Acetyl group at the fourth position | Exhibits different electrophilic substitution behavior |
| 2-Acetyl-1-methylpyrrole | Pyrrole ring instead of pyridine | Potentially different biological activities |
Each compound's position of substituents affects its reactivity and applications, making 2-acetylpyridine unique due to its specific structure and properties that lend themselves well to both flavoring and pharmaceutical applications.
Physical Description
XLogP3
Boiling Point
Density
LogP
0.85
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 318 of 433 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 115 of 433 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
1122-62-9
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








